molecular formula C10H12N2O B14141473 2-(2-Iminopyrrolidin-1-yl)phenol

2-(2-Iminopyrrolidin-1-yl)phenol

Cat. No.: B14141473
M. Wt: 176.21 g/mol
InChI Key: HJNYIVDDKKNWJH-UHFFFAOYSA-N
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Description

2-(2-Imino-pyrrolidin-1-yl)-phenol is an organic compound characterized by a pyrrolidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-pyrrolidin-1-yl)-phenol typically involves the reaction of a pyrrolidine derivative with a phenol derivative under specific conditions. One common method involves the reaction of pyrrolidine with a phenol derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of 2-(2-Imino-pyrrolidin-1-yl)-phenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-pyrrolidin-1-yl)-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Imino-pyrrolidin-1-yl)-phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Imino-pyrrolidin-1-yl)-phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-4-(2-Imino-pyrrolidin-1-yl)phenyl-acetamide
  • N-4-(2-Imino-pyrrolidin-1-yl)phenyl-piperidine

Uniqueness

2-(2-Imino-pyrrolidin-1-yl)-phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-iminopyrrolidin-1-yl)phenol

InChI

InChI=1S/C10H12N2O/c11-10-6-3-7-12(10)8-4-1-2-5-9(8)13/h1-2,4-5,11,13H,3,6-7H2

InChI Key

HJNYIVDDKKNWJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=N)N(C1)C2=CC=CC=C2O

Origin of Product

United States

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